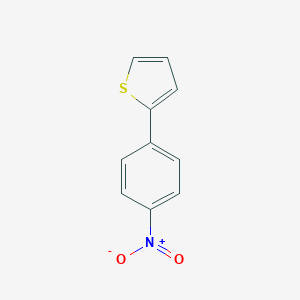

2-(4-Nitrophenyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKAJCGUTWECCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346084 | |

| Record name | 2-(4-Nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59156-21-7 | |

| Record name | 2-(4-Nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-NITRO-PHENYL)-THIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Nitrophenyl Thiophene

Established Synthetic Routes

The construction of the biaryl linkage between the thiophene (B33073) and nitrophenyl moieties is primarily achieved through modern cross-coupling techniques and direct arylation strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a widely employed method for synthesizing 2-arylthiophenes. beilstein-journals.org This reaction typically involves the coupling of a thiophene derivative with an arylboronic acid in the presence of a palladium catalyst and a base. youtube.com For the synthesis of 2-(4-nitrophenyl)thiophene, the common coupling partners are 2-bromothiophene (B119243) or 2-thiopheneboronic acid with 4-nitrophenylboronic acid or a 4-nitrophenyl halide, respectively.

The palladium catalyst acts as an intermediate, facilitating the formation of a new carbon-carbon bond between the thiophene and benzene (B151609) rings through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com Researchers have successfully synthesized this compound using various Suzuki-Miyaura conditions, achieving high yields. youtube.comrasayanjournal.co.in For instance, a nickel-catalyzed variation using Ni(cod)2 as the catalyst with potassium carbonate as the base in a deep eutectic solvent (DES) has been reported to produce this compound in 86% yield. rasayanjournal.co.in Another approach utilized the coupling of methyl-3-amino-5-bromothiophene-2-carboxylate with 4-nitrophenylboronic acid using a palladium catalyst to yield the corresponding 5-(4-nitrophenyl)thiophene derivative. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Bromothiophene | 4-Nitrophenylboronic acid | Ni(cod)2 | K2CO3 | DES | 60°C | 5 h | 86% | rasayanjournal.co.in |

| Methyl-3-amino-5-bromothiophene-2-carboxylate | 4-Nitrophenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | - | 18 h | >50% | rsc.org |

| 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium Catalyst | - | - | - | - | High Yields | youtube.com |

Direct Carbon-Hydrogen (C-H) Arylation Approaches

Direct C-H arylation has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the starting materials. beilstein-journals.orgunito.it This method involves the direct coupling of a C-H bond in the thiophene ring with an aryl halide. beilstein-journals.org The reaction is typically catalyzed by palladium, and its regioselectivity can be controlled. For thiophene, the C-H bonds at the 2- and 5-positions are more reactive than those at the 3- and 4-positions.

In the context of synthesizing nitrophenyl-substituted thiophenes, studies have shown the direct C-H arylation of thiophene derivatives with 4-bromonitrobenzene. unito.it For example, the direct arylation between 2-methylthiophene (B1210033) and 4-bromonitrobenzene has been investigated using a palladium catalyst. unito.it The concerted metalation-deprotonation (CMD) mechanism is often proposed for these transformations, where a carboxylate base assists in the C-H bond activation. thieme-connect.com This approach provides a powerful tool for creating a diverse range of arylated thiophenes under increasingly mild conditions, sometimes even at room temperature. thieme-connect.com The use of a bromo-substituent as a blocking group at the C2-position of a 3-substituted thiophene can direct the arylation regioselectively to the C5-position. beilstein-journals.org

| Thiophene Derivative | Aryl Halide | Catalyst | Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 2-Methylthiophene | 4-Bromonitrobenzene | Pd(OAc)2 or Pd/cross-linked β-CD | - | GVL or DMAc | Demonstrated feasibility of direct C-H arylation. | unito.it |

| Benzo[b]thiophene | p-Methoxy-o-nitrophenyl bromide | Pd(OAc)2/PPh3 | K2CO3 | - | Successful synthesis of the arylated product in moderate yield. | academie-sciences.fr |

| 3-Substituted 2-bromothiophenes | Electron-deficient aryl bromides | Pd(OAc)2 | KOAc | DMA | Regioselective C5-arylation without cleaving the C-Br bond. | beilstein-journals.org |

Multi-Step Synthesis from Precursors (e.g., Nitrovinylthiophene Reduction)

A less direct, multi-step synthesis route can be employed, starting from precursors such as 2-(2-nitrovinyl)thiophene. This precursor can be prepared by reacting 2-thiophenecarboxaldehyde with nitromethane. google.com The critical step in this pathway is the reduction of the nitrovinyl group. This reduction can be achieved using boron-containing reducing agents like diborane (B8814927) to form 2-(2-thienyl)ethylamine. google.com This amine intermediate can then be subjected to further functionalization steps to ultimately yield the target this compound, although this represents a more complex and less direct pathway than cross-coupling or C-H arylation methods.

Functionalization and Derivatization Strategies

Once synthesized, this compound can serve as a substrate for further chemical transformations, allowing for the introduction of additional functional groups.

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is generally susceptible to electrophilic substitution reactions. smolecule.com However, the reactivity and regioselectivity of these substitutions on the this compound scaffold are influenced by the electronic properties of the existing substituents. The 4-nitrophenyl group is strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. The substitution is expected to occur preferentially at the C5 position, which is the most activated position on the thiophene ring for electrophilic attack in 2-substituted thiophenes. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. smolecule.com For instance, in related systems, electrophilic cyclization using various electrophiles like I₂, Br₂, and PhSeCl has been successfully employed to synthesize functionalized benzo[b]thiophenes. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur, although the electron-rich nature of the thiophene ring generally makes it more susceptible to electrophilic attack. However, the presence of the electron-withdrawing nitro group on the phenyl ring can activate the molecule towards nucleophilic attack under specific conditions. For instance, in the synthesis of related compounds, nucleophilic aromatic substitution has been demonstrated where a halogen on a nitrophenyl ring is displaced by a thiolate anion. This type of reaction is typically carried out in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

Reduction of the Nitro Group to Amino Derivatives

A significant and widely utilized transformation of this compound is the reduction of its nitro group to an amino group, yielding 4-(thiophen-2-yl)aniline. This reaction is a critical step in the synthesis of various biologically active compounds and functional materials. smolecule.com The resulting amino group can then participate in a wide range of further chemical reactions.

Several reducing agents and conditions have been successfully employed for this transformation. Common methods include the use of:

Metal catalysts with a hydrogen source: Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a standard and effective method. smolecule.com

Metal salts and hydrides: A combination of sodium borohydride (B1222165) (NaBH₄) and hydrated tin(II) chloride (SnCl₂·2H₂O) has been shown to selectively reduce the nitro group without affecting other reducible functionalities in related nitro-substituted aromatic compounds. mdpi.com This method is noted for its mild conditions, proceeding at room temperature. mdpi.com

Other reducing agents: Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of converting the nitro group to an amine. smolecule.com Additionally, a process utilizing trichlorosilane (B8805176) in the presence of an organic base has been developed for the reduction of nitro groups to amines, offering high chemoselectivity. google.com

The choice of reducing agent can be critical, especially when other sensitive functional groups are present in the molecule, to ensure the selective reduction of the nitro group.

Table 1: Selected Reagents for the Reduction of Nitroarenes

| Reducing Agent/System | Typical Conditions | Reference |

|---|---|---|

| Pd/C, H₂ | Hydrogen gas atmosphere | smolecule.com |

| NaBH₄, SnCl₂·2H₂O | Room temperature, ethanol | mdpi.com |

| LiAlH₄ | Anhydrous solvent | smolecule.com |

Formation of Conjugated Systems and Polymeric Structures

The this compound scaffold serves as a valuable building block for the construction of extended π-conjugated systems and polymers. These materials are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), due to their electronic and optical properties. vulcanchem.com

The synthesis of these conjugated structures often begins with the reduction of the nitro group to an amine, as described in the previous section. The resulting 4-(thiophen-2-yl)aniline can then be used as a monomer or a precursor for further polymerization reactions. For example, it can be incorporated into polyaniline chains, where the thiophene substituent can modify the polymer's properties. researchgate.net

Another approach involves the direct use of this compound derivatives in coupling reactions to form polymers. For instance, nitrotriphenylamine units, which are structurally related, have been used as acceptor moieties in donor-acceptor polymers, where thiophene derivatives act as the donor units. mdpi.com These polymers exhibit interesting electrochromic properties. mdpi.com The synthesis of such polymers can be achieved through methods like Stille coupling reactions, which involve the palladium-catalyzed coupling of an organotin compound with an organohalide. mdpi.commdpi.com Electrochemical polymerization is another technique used to create thin films of these conjugated polymers directly onto an electrode surface. nih.gov

The electronic properties of these materials, such as their HOMO and LUMO energy levels, can be tuned by the specific structure of the monomers and the length of the conjugated system, which in turn influences their performance in electronic devices. vulcanchem.comnih.gov

Synthesis of Complex Heterocyclic Hybrid Compounds

This compound is a key intermediate in the synthesis of a variety of complex heterocyclic hybrid compounds. These multi-ring systems often exhibit interesting biological activities and are of interest in medicinal chemistry and materials science. nih.govd-nb.info

One prominent example is the synthesis of thieno[3,2-b]indoles. In a classic approach, the synthesis starts with the diazotization of o-nitroaniline and reaction with thiophene to form 2-(2-nitrophenyl)thiophene (B3370730). nih.gov Subsequent reductive cyclization of this intermediate leads to the formation of the thieno[3,2-b]indole core. nih.gov This methodology highlights the role of this compound analogues as crucial precursors for fused heterocyclic systems.

Furthermore, derivatives of this compound can be elaborated into more complex structures through multi-step reaction sequences. For example, the nitro group can be used as a handle for further functionalization after reduction to an amine. This amine can then be used to construct other heterocyclic rings. In some cases, the thiophene ring itself can participate in cyclization reactions. For instance, the treatment of p-nitrophenylhydrazones of acetyl- and benzoyl-thiophene with polyphosphoric acid can lead to the formation of new heterocyclic compounds with a pyrazole (B372694) ring fused to the thiophene structure. cdnsciencepub.com

The versatility of this compound and its derivatives allows for the construction of a wide range of complex molecules, including those containing multiple thiophene rings, triazole moieties, and other heterocyclic systems. d-nb.infovulcanchem.com

Table 2: Examples of Heterocyclic Systems Synthesized from this compound Precursors

| Precursor Type | Resulting Heterocycle | Synthetic Strategy | Reference |

|---|---|---|---|

| 2-(2-Nitrophenyl)thiophene | Thieno[3,2-b]indole | Diazotization followed by reductive cyclization | nih.gov |

| p-Nitrophenylhydrazone of acetylthiophene | Pyrazole-fused thiophene | Acid-catalyzed cyclization | cdnsciencepub.com |

| Substituted 2-aminothiophenes | Thieno[2,3-d]pyrimidines | Cyclization with appropriate reagents | ajol.info |

Mechanistic Investigations of Synthetic Pathways

The synthetic pathways leading to and from this compound and its derivatives have been the subject of mechanistic studies to understand the underlying reaction processes. For instance, the synthesis of thienoindoles via the Cadogan reductive cyclization of 2-(2-nitrophenyl)thiophene involves a nitrene intermediate. nih.gov This is a common mechanistic feature in reactions involving the reduction of nitroarenes in the presence of a cyclization partner.

In the context of forming complex heterocyclic compounds, the mechanism can involve intramolecular cyclization via nucleophilic substitution. For example, the formation of N-substituted indole-2-thiols from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole proceeds through the ring opening of the thiadiazole to a thioketene (B13734457) intermediate, which then reacts with a nucleophile. The subsequent intramolecular cyclization occurs via nucleophilic substitution of the chlorine on the aromatic ring. nih.gov

Mechanistic studies of the reduction of nitro compounds have also revealed key intermediates. For example, in the iron-catalyzed reduction of nitroarenes, a nitroso intermediate has been identified through kinetic studies, electron paramagnetic resonance (EPR), and mass spectrometry. acs.org Understanding these intermediates is crucial for developing more efficient and selective reduction methods.

The synthesis of substituted thiophenes can also proceed through ylide intermediates. A novel approach for the synthesis of tetrasubstituted thiophenes involves the formation of a sulfur ylide-like intermediate, which was suggested by NMR studies and substitution experiments. beilstein-journals.org

Optimization of Reaction Conditions and Catalytic Approaches (e.g., Phase Transfer Catalysis)

The optimization of reaction conditions and the development of novel catalytic approaches are crucial for improving the efficiency, selectivity, and sustainability of synthetic methods involving this compound.

Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants in different phases. rasayanjournal.co.inacs.org For instance, in the synthesis of thioethers, a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can transfer a thiolate anion from an aqueous phase to an organic phase to react with an aryl halide. This can lead to higher yields and milder reaction conditions. Polyethylene glycol (PEG-400) has also been utilized as a phase transfer catalyst in aqueous media for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, demonstrating the principles of green chemistry. rasayanjournal.co.in

In Suzuki-Miyaura cross-coupling reactions, which are used to form C-C bonds, optimization of the base, solvent, and catalyst is critical. For example, in the synthesis of 2,5-diisopropenylthiophene, different inorganic bases and solvent ratios of dioxane and water were tested to maximize the yield. nih.gov The use of a phase transfer catalyst was also explored to reduce the amount of organic solvent required. nih.gov

The choice of catalyst and ligands is also paramount in many transformations. In Pd-catalyzed C-N coupling reactions, screening different ligands can significantly impact the reaction yield. For instance, the use of the bidentate ligand dppf was found to be superior to other ligands in the synthesis of a diarylamine. nih.gov

Furthermore, reaction conditions such as temperature and reaction time are routinely optimized. For the reduction of nitro groups using trichlorosilane, the reaction is typically carried out at low temperatures (0°C to 15°C) for several hours to achieve high yields. google.com In the synthesis of conjugated polymers via electrochemical methods, the applied potential and charge passed are controlled to obtain polymer films of a desired thickness. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Thiophen-2-yl)aniline |

| 2-(2-Nitrophenyl)thiophene |

| Thieno[3,2-b]indole |

| 2,5-Diisopropenylthiophene |

| 2-Amino-3-cyanopyridine |

| Indole-2-thiol |

| 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole |

| Tetrasubstituted thiophenes |

| N-substituted indole-2-thiols |

| Thieno[2,3-d]pyrimidines |

| Tetrabutylammonium bromide |

| Polyethylene glycol |

| o-Nitroaniline |

| Thiophene |

| Sodium borohydride |

| Tin(II) chloride |

| Lithium aluminum hydride |

| Palladium on carbon |

| Trichlorosilane |

Advanced Spectroscopic and Structural Elucidation of 2 4 Nitrophenyl Thiophene and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within 2-(4-nitrophenyl)thiophene.

FT-IR spectroscopy of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its specific functional groups. rsc.org The presence of the nitro group (NO₂) and the thiophene (B33073) ring are particularly prominent in the spectrum.

The strong electron-withdrawing nature of the nitro group significantly influences the vibrational frequencies of the molecule. Key vibrational bands observed in the FT-IR spectrum of this compound and related derivatives are detailed below.

Key FT-IR Spectral Data for this compound and Related Structures:

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Source |

| Aromatic C-H | 3107.3 | Stretching | rsc.org |

| Nitro (NO₂) | 1587.9 | Asymmetric Stretching | rsc.org |

| Nitro (NO₂) | 1339.6 | Symmetric Stretching | rsc.org |

| Thiophene Ring | 1509.7 | C=C Stretching | rsc.org |

| Thiophene Ring | 1418.8 | C-C Stretching | rsc.org |

| Thiophene C-S | 750.0 | Stretching | rsc.org |

| C-H | 851.4 | Out-of-plane Bending | rsc.org |

The aromatic C-H stretching vibrations typically appear in the region of 3180-3090 cm⁻¹. scialert.net For 2-substituted thiophenes, characteristic C=C and C-C stretching vibrations are observed between 1532-1347 cm⁻¹. scialert.netscialert.net The C-S stretching mode in thiophenes can be found in the 710-687 cm⁻¹ range. iosrjournals.org The nitro group's asymmetric and symmetric stretching vibrations are strong indicators of its presence, generally appearing around 1560-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For a derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, both FT-IR and Raman spectra have been extensively studied. osti.govresearchgate.net In related nitro-containing thiophene compounds, the NO₂ asymmetric and symmetric stretching modes are also observed in the Raman spectrum. For instance, in one study, these were found at 1582 cm⁻¹ and 1373 cm⁻¹, respectively. scialert.net The C-S stretching modes coupled with thiophene ring deformations are often prominent in the low-frequency region of the Raman spectra of thiophene derivatives. nih.gov

Key Raman Spectral Data for a Substituted this compound Derivative:

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Source |

| NO₂ Asymmetric Stretch | 1582 | scialert.net |

| C=C Stretch (Ring) | 1582, 1508, 1468 | scialert.net |

| NO₂ Symmetric Stretch | 1373 | scialert.net |

| C-S Stretch | 785, 692 | scialert.net |

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound shows distinct signals for the protons on the thiophene and nitrophenyl rings. The electron-withdrawing nitro group causes the protons on the phenyl ring to be deshielded, shifting their signals downfield.

A representative ¹H NMR spectrum of this compound recorded in CDCl₃ shows the following chemical shifts (δ) in parts per million (ppm): rsc.org

δ 8.23 (d, J = 12.0 Hz, 2H): Protons on the nitrophenyl ring, ortho to the nitro group.

δ 7.74 (d, J = 8.0 Hz, 2H): Protons on the nitrophenyl ring, meta to the nitro group.

δ 7.47 (d, J = 4.0 Hz, 1H): Thiophene proton.

δ 7.44 (d, J = 8.0 Hz, 1H): Thiophene proton.

δ 7.15 (t, J = 4.0 Hz, 1H): Thiophene proton.

¹H NMR Data for this compound:

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of the molecule. The carbon atoms attached to or near the electron-withdrawing nitro group and the sulfur atom in the thiophene ring exhibit characteristic chemical shifts. For a related derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, detailed ¹³C NMR data has been reported. osti.govresearchgate.net While specific data for the parent compound is less consistently reported, the expected regions for the carbon signals can be inferred from derivatives and similar structures.

For instance, in a closely related compound, 2-(2-(4-nitrophenyl)ethynyl)thiophene, the nitrophenyl carbons appear at δ 145.9 (C-NO₂), 132.2, and 122.7 ppm, while the thiophene carbons are observed at δ 130.9, 128.9, 127.8, and 121.0 ppm. rsc.org

Expected ¹³C NMR Chemical Shift Ranges for this compound:

Proton Nuclear Magnetic Resonance (¹H NMR)

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which helps in confirming its structure. The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 205. nih.gov

Common fragmentation patterns for related nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of the aromatic rings. libretexts.org For a similar compound, 2-[(4-nitrophenyl)methyl]thiophene, the predicted molecular ion peak is at m/z 219, with fragmentation patterns including the loss of NO₂ (46 amu). vulcanchem.com In the mass spectrum of this compound, the top peak is observed at m/z 205, with other significant peaks at m/z 175 and 115. nih.gov

High Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of this compound and its derivatives, enabling the confirmation of elemental compositions. This technique provides mass accuracy within a few parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

In the analysis of thiophene derivatives, HRMS is frequently used to verify the successful synthesis of target molecules. For instance, in the synthesis of 2-(2-(4-nitrophenyl)ethynyl)thiophene, a derivative of the core structure, the calculated mass for the protonated molecule [M+H]⁺ was determined to be m/z 230.0270, with the experimental value found to be 230.0269, confirming the compound's identity. rsc.org Similarly, for 1,5-Dimethyl-2-(4-nitrophenyl)-6-(thiophen-2-yl)-1,5-dihydropyrrolo[3,2-b:3′,2′-e]pyrazine, the calculated [M+H]⁺ peak was 390.1019, and the observed mass was 390.1028. rsc.org

The application of HRMS extends to a variety of derivatives, including those with complex substitutions. For example, the trifluoromethyl-substituted thiazol-2-amine derivative, 4-(4-nitrophenyl)-N-(3-(trifluoromethyl)phenyl)thiazol-2-amine, showed a calculated [M+H]⁺ of 366.0479 and an observed value of 366.0519. nanobioletters.com Another example is the chloro-substituted analogue, 4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazol-2-amine, which had a calculated [M+H]⁺ of 332.0216 and an observed mass of 332.0255. nanobioletters.com These examples underscore the power of HRMS in providing unambiguous structural confirmation for newly synthesized derivatives of this compound.

Table 1: Selected HRMS Data for this compound Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 2-(2-(4-Nitrophenyl)ethynyl)thiophene | C₁₂H₈NO₂S⁺ | 230.0270 | 230.0269 | rsc.org |

| 1,5-Dimethyl-2-(4-nitrophenyl)-6-(thiophen-2-yl)-1,5-dihydropyrrolo[3,2-b:3′,2′-e]pyrazine | C₂₀H₁₆N₅O₂S⁺ | 390.1019 | 390.1028 | rsc.org |

| 4-(4-nitrophenyl)-N-(3-(trifluoromethyl)phenyl)thiazol-2-amine | C₁₆H₁₀F₃N₃O₂S⁺ | 366.0479 | 366.0519 | nanobioletters.com |

| 4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazol-2-amine | C₁₅H₁₀ClN₃O₂S⁺ | 332.0216 | 332.0255 | nanobioletters.com |

| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | C₁₄H₁₇N₃O₃⁺ | 276.1348 | 276.1351 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly useful for analyzing complex mixtures, identifying impurities, and monitoring reaction progress in the synthesis of compounds like this compound and its derivatives.

In practice, LC-MS is employed to confirm the presence of the desired product and to detect any byproducts or unreacted starting materials. researchgate.netajrconline.org For instance, in the synthesis of 5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-2,4-thiazolidinedione, LC-MS was used to confirm the formation of the product, with the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ observed at 309.9. mdpi.com Similarly, for the 2-thioxo-4-thiazolidinone derivative, the [M+H]⁺ peak was found at m/z 324.9. mdpi.com

The LC component separates the compounds in a mixture based on their interactions with the stationary and mobile phases, providing retention times that can be used for identification. The MS component then provides mass information for the eluted compounds, allowing for their structural elucidation. The use of electrospray ionization (ESI) is common in LC-MS analysis of such compounds, as it is a soft ionization technique that typically produces intact molecular ions. mdpi.combeilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of this compound and its derivatives. The absorption of UV or visible light by these molecules corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the molecule.

For derivatives of this compound, the UV-Vis spectra typically show absorption bands that can be attributed to π-π* and n-π* electronic transitions. For example, in a study of 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, UV-Vis spectroscopy in methanol (B129727) revealed absorption maxima at 218 nm and 288 nm. nih.gov The position of these bands can be affected by both the solvent and the nature of the substituents on the aromatic rings.

In the context of photochromic derivatives, UV-Vis spectroscopy is crucial for monitoring the changes in the electronic structure upon irradiation. For instance, N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide exhibits absorption maxima at 255 nm and a shoulder at 295 nm before irradiation, which shift to 280 nm and 420 nm after irradiation with UV light. mdpi.com This shift indicates a change in the conjugation of the molecule, a characteristic feature of photochromic compounds.

Table 2: Selected UV-Vis Absorption Data for this compound Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Methanol | 218, 288 | nih.gov |

| N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide (before irradiation) | Dichloromethane | 255, 295 (shoulder) | mdpi.com |

| N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide (after irradiation) | Dichloromethane | 280, 420 | mdpi.com |

| 6-(4-Nitrophenyl)-4-phenyl-2-(thiophen-2-yl)-1,3-diazabicyclo[3.1.0]hex-3-ene (before irradiation) | Ethanol | 290 | tandfonline.com |

| 6-(4-Nitrophenyl)-4-phenyl-2-(thiophen-2-yl)-1,3-diazabicyclo[3.1.0]hex-3-ene (after irradiation) | Ethanol | 295, 405 | tandfonline.com |

X-ray Diffraction Studies of Crystal Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. For this compound and its derivatives, single-crystal X-ray diffraction studies have been instrumental in elucidating their molecular geometries and packing in the solid state.

For the derivative 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group C2/c. tandfonline.com The crystal structure of N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea was also determined to be monoclinic, but with the space group P21. scispace.com These studies often reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the material's bulk properties.

Theoretical and Computational Chemistry of 2 4 Nitrophenyl Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the structural and electronic properties of thiophene-based molecules. cardiff.ac.uknih.gov By employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can accurately model the molecule in its ground state. cardiff.ac.uknih.govresearchgate.net These calculations are fundamental for optimizing the molecular geometry, determining stability, and providing a foundation for predicting a wide range of other properties. The initial atomic coordinates are typically determined and optimized to find the most stable structure before further calculations are performed. cardiff.ac.uk

The electronic properties of 2-(4-nitrophenyl)thiophene are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for estimating the molecule's chemical reactivity, kinetic stability, and optoelectronic behavior. cardiff.ac.ukosti.gov

In this compound, the HOMO is generally localized on the electron-rich thiophene (B33073) ring, which acts as the electron donor. Conversely, the LUMO is predominantly distributed over the electron-withdrawing 4-nitrophenyl group, which serves as the electron acceptor. This spatial separation of the frontier orbitals is characteristic of a donor-π-acceptor (D-π-A) system and is responsible for the intramolecular charge transfer (ICT) character of its lowest electronic transition.

Computational studies on analogous compounds, such as 3-(4-nitrophenyl)thiophene (B13175914) and its derivatives, provide valuable data on these electronic parameters. cardiff.ac.uknih.govresearchgate.net The energy gap is a key factor; for instance, a related bromo-methyl-nitrophenylthiophene was calculated to have an ionization potential of -0.30456 eV using the B3LYP method. cardiff.ac.ukosti.gov

Table 1: Calculated Electronic Properties of Nitrophenylthiophene Analogs using DFT

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |

|---|---|---|---|---|---|

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | B3LYP/6-311++G(d,p) | - | - | - | cardiff.ac.uk, osti.gov |

| 3-(4-nitrophenyl)thiophene (NPT) | B3LYP/6-311++G(d,p) | - | - | - | nih.gov, researchgate.net |

| 4-nitrophenylisocyanate | B3LYP/6-311++G(d,p) | - | - | 4.516 | nanobioletters.com |

DFT calculations are highly effective in predicting spectroscopic parameters. The theoretical vibrational frequencies can be computed and compared with experimental Fourier Transform Infrared (FT-IR) and Raman spectra to confirm the molecular structure. cardiff.ac.ukresearchgate.net Calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to better match experimental values. cardiff.ac.uk Key vibrational modes for this compound include C-H stretching in the aromatic rings (typically ~3100-3000 cm⁻¹), asymmetric and symmetric stretching of the nitro (NO₂) group (around 1520 and 1350 cm⁻¹, respectively), and vibrations of the thiophene ring, including C-S stretching (around 650–750 cm⁻¹). mdpi.comspectroscopyonline.com

Similarly, theoretical UV-Vis absorption spectra can be simulated. These calculations predict the absorption maxima (λmax) corresponding to electronic transitions within the molecule. For this compound, the primary absorption band in the UV-Vis region is attributed to the π-π* transition, which has significant intramolecular charge transfer (ICT) character. sci-hub.senih.gov

Table 2: Key Calculated Vibrational Frequencies for Nitrophenylthiophene and Related Moieties

| Vibrational Mode | Typical Calculated Range (cm⁻¹) | Source(s) |

|---|---|---|

| Aromatic C-H Stretch | 3080–3010 | mdpi.com |

| Nitro (NO₂) Asymmetric Stretch | ~1520 | |

| Nitro (NO₂) Symmetric Stretch | ~1350 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Orbital Distributions)

Photophysical Property Predictions (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited-state properties of molecules. pku.edu.cnrsc.org By performing TD-DFT calculations, one can predict photophysical behaviors such as absorption and fluorescence wavelengths. sci-hub.sersc.org These calculations confirm that the lowest energy electronic transition in molecules like this compound corresponds to an ICT from the HOMO (on the thiophene ring) to the LUMO (on the nitrophenyl ring). sci-hub.sejksus.org

The predicted absorption spectra often show a strong band in the UV-visible region. sci-hub.se For example, TD-DFT calculations on similar chalcone (B49325) derivatives show absorption maxima that shift based on solvent polarity, which is indicative of a significant change in dipole moment between the ground and excited states. rsc.org The analysis of excited state electronic transitions helps in understanding the nature of light absorption and subsequent processes like fluorescence. sci-hub.se

Table 3: Predicted Photophysical Data for Analogous Compounds using TD-DFT

| Compound/System | Method | Predicted λmax (nm) | Transition Character | Source(s) |

|---|---|---|---|---|

| Schiff bases with nitrophenyl group | TD-DFT/6-31+G(d,p) | 369 | π–π* / ICT | nih.gov |

| Heteroazoarene photoswitches with thiophene | TD-DFT | 382 - 400 | π → π* | rsc.org |

Charge Transport Property Predictions

Computational chemistry is instrumental in predicting the charge transport properties of organic materials, which is crucial for their application in electronics like organic field-effect transistors (OFETs) and organic solar cells (OSCs). acs.orgacademie-sciences.fr Two key parameters are the reorganization energy (λ) and the electronic coupling (transfer integral, t).

The reorganization energy represents the energy required for a molecule to adjust its geometry upon gaining or losing an electron. A lower reorganization energy is desirable as it facilitates faster charge transfer. academie-sciences.fr Calculations are performed for both hole transport (λh) and electron transport (λe). The π-conjugated structure of this compound suggests its potential for charge transport. Studies on similar thiophene-based systems show that hole reorganization energies can be significantly lower than those of standard materials like TPD, indicating potentially high hole-transfer rates. academie-sciences.fr

Table 4: Calculated Charge Transport Parameters for Thiophene-Based Systems

| System | Method | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Source(s) |

|---|---|---|---|---|

| Star-shaped triazine-core with thiophene | B3LYP/6-31G(d,p) | 0.101–0.224 | - | academie-sciences.fr |

| Thieno[3,2-b]thiophene (B52689) derivative | B3LYP/6-31G(d) | 0.41 | 0.68 | acs.org |

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govthieme-connect.de This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target, typically a protein or enzyme.

For instance, derivatives synthesized from N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride have been studied for their potential anticancer activity. nih.govnih.gov In one such study, a potent thiadiazole derivative was docked into the active site of dihydrofolate reductase (DHFR), a well-known anticancer drug target. nih.govnih.gov The simulation revealed the binding mode and calculated the binding energy, providing a theoretical basis for the compound's observed biological activity. nih.govnih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 5: Example of Molecular Docking Simulation for a Nitrophenylthiophene Derivative

| Ligand | Protein Target (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Source(s) |

|---|

Reactivity and Selectivity Predictions (e.g., Lithiation Sites)

DFT calculations can effectively predict the chemical reactivity and selectivity of a molecule. By analyzing the calculated molecular electrostatic potential (MEP) map and frontier orbital densities, one can identify the most probable sites for electrophilic or nucleophilic attack.

In thiophene chemistry, lithiation is a common and crucial reaction for further functionalization. vulcanchem.commdpi.com The positions on the thiophene ring are not equally reactive. Generally, the α-positions (2 and 5) are more acidic and thus more susceptible to deprotonation and subsequent lithiation than the β-positions (3 and 4). For this compound, the C2 position is already substituted. Therefore, computational models would predict that the C5 position is the most likely site for lithiation. The strong electron-withdrawing effect of the 4-nitrophenyl group would further influence the electron density distribution around the thiophene ring, modulating the reactivity of the available positions. Quantum mechanical calculations can quantify these effects and provide a reliable prediction of regioselectivity for synthetic chemists. vulcanchem.com

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

The electronic characteristics of 2-(4-nitrophenyl)thiophene and its derivatives render them suitable for various organic electronic and optoelectronic devices. smolecule.com The inherent π-conjugated system facilitates efficient charge transport and light absorption, which are critical properties for these applications. By modifying the core structure, researchers can fine-tune the material's properties for specific uses in devices like organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). smolecule.comchemimpex.com The presence of the electron-withdrawing nitro group combined with the electron-rich thiophene (B33073) ring creates a "push-pull" system that is highly sought after in the design of functional organic materials.

This compound serves as a foundational molecule for developing organic semiconductors. chemimpex.com Its structure is a key component in creating more complex organic molecules and conductive polymers for electronic devices. chemimpex.com The π-conjugated framework is essential for efficient charge transport, a defining characteristic of semiconductor materials.

Polymers derived from thiophene units, particularly those with a donor-acceptor architecture, are a major focus of research for creating low band gap materials. mdpi.com For instance, copolymers incorporating thiophene derivatives with acceptor units like nitrotriphenylamine can be synthesized via electropolymerization to form stable conducting polymers. mdpi.comnih.gov These polymers exhibit tunable electronic properties based on the specific donor and acceptor moieties used. mdpi.com While direct data on poly(this compound) is limited in the provided context, studies on analogous systems highlight the strategy of copolymerization to enhance semiconductor properties. For example, copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT) with electron-accepting thiophene monomers, such as 3-thiophene(4-nitrophenyl)acetate, have been synthesized to create D-A like copolymers with tailored physicochemical properties. scielo.br

The electronic properties of this compound make it a valuable component in the fabrication of organic photovoltaic (OPV) devices. smolecule.com It can be incorporated into π-conjugated polymers that demonstrate high charge mobility and stability, which are crucial for efficient organic solar cells. The molecule itself is described as a photoactive acceptor that can be used as a functional component in solar cells.

In the design of materials for bulk heterojunction (BHJ) solar cells, derivatives and copolymers containing the nitrophenyl-thiophene motif are actively explored. A copolymer containing thiophene with cyanovinylene 4-nitrophenyl side segments showed a broad absorption spectrum and an optical band gap of 1.70 eV. acs.org When blended with a fullerene acceptor (PCBM), this copolymer achieved a power conversion efficiency (PCE) of 1.43%, which increased to 2.37% after thermal annealing. acs.org Another study on a small molecule with terminal cyanovinylene 4-nitrophenyl groups reported an even higher PCE of 2.53%, which improved to 3.82% upon annealing. acs.org These results underscore the potential of nitrophenyl-substituted thiophenes in developing more efficient organic solar cells.

| Material | Optical Band Gap (eV) | PCE (as-cast) | PCE (annealed) | Source |

|---|---|---|---|---|

| Copolymer P | 1.70 | 1.43% | 2.37% | acs.org |

| Small Molecule SM | 1.57 | 2.53% | 3.82% | acs.org |

This compound and its derivatives are investigated for their use in organic field-effect transistors (OFETs), which are fundamental components of modern organic electronics. smolecule.com The π-conjugated structure is key to facilitating the charge transport necessary for transistor operation. Thiophene-based materials are among the most studied organic semiconductors for OFETs. researchgate.net

| Material Class | Channel Type | Carrier Mobility (cm²/V·s) | On/Off Ratio | Source |

|---|---|---|---|---|

| Azulene-based n-channel semiconductor | n-type | up to 0.52 | - | researchgate.net |

| Thieno[2,3-b]thiophene (B1266192) derivative | p-type | 0.42 | > 10⁸ | rsc.org |

The electroluminescent properties of materials derived from this compound make them suitable for use in organic light-emitting diodes (OLEDs). chemimpex.com The donor-acceptor nature of the molecule can be harnessed to create efficient emitters. nih.govrsc.org Polymers incorporating thiophene units have been synthesized for applications in electroluminescent displays, where they can enhance device performance.

For instance, a study on phenazine-based derivatives, which can be structurally related to donor-acceptor systems, reported that a specific compound served as a promising fluorescent dye for OLEDs. acs.org An OLED fabricated with this material emitted a strong green light with a peak at 536 nm and achieved a maximum luminance of approximately 8600 cd/m². acs.org This highlights the potential of designing specific molecular structures based on the principles of donor-acceptor interactions, similar to that in this compound, to achieve high-performance light-emitting devices.

Electrochromic materials can change their optical properties, such as color, in response to an applied voltage. This property is valuable for applications like smart windows, e-papers, and displays. mdpi.com Conducting polymers based on donor-acceptor thiophene derivatives are excellent candidates for electrochromic materials. mdpi.comnih.govresearchgate.net

Research on novel donor-acceptor systems where a nitrotriphenylamine acceptor is linked to thiophene donors has led to the synthesis of highly stable conducting polymers. mdpi.comnih.gov These polymers exhibit significant optical contrasts, high coloration efficiencies, and fast switching speeds, particularly in the near-infrared (NIR) region. mdpi.comnih.gov For example, a series of polymers (PNETPA, PNMOTPA, PNMTPA, and PNTTPA) were synthesized and showed distinct electrochromic behavior. mdpi.comnih.gov The optical band gaps of these polymers were determined to be 1.34 eV, 1.59 eV, 2.26 eV, and 2.34 eV, respectively, demonstrating that the electronic properties can be tuned by altering the thiophene donor unit. mdpi.comnih.gov Copolymers of EDOT and 3-thiophene(4-nitrophenyl)acetate also show promising electrochromic properties, changing color in response to different applied potentials. scielo.br

| Polymer | Optical Band Gap (Eg) | Key Electrochromic Feature | Source |

|---|---|---|---|

| PNETPA | 1.34 eV | High contrast and fast switching in NIR | mdpi.comnih.gov |

| PNMOTPA | 1.59 eV | High contrast and fast switching in NIR | mdpi.comnih.gov |

| PNMTPA | 2.26 eV | High contrast and fast switching in NIR | mdpi.comnih.gov |

| PNTTPA | 2.34 eV | High contrast and fast switching in NIR | mdpi.comnih.gov |

Light-Emitting Diodes (LEDs) and Electroluminescent Displays

Detailed Photophysical Characterization for Material Applications

The photophysical properties of this compound and its derivatives are central to their function in optoelectronic devices. As a photoactive molecule, it absorbs in the ultraviolet range. The donor-acceptor structure leads to intramolecular charge transfer (ICT) characteristics, which are highly sensitive to the molecular environment. rsc.orgrsc.org

Studies on similar D-π-A thiophene-based compounds show that their absorption and fluorescence emission spectra are strongly dependent on solvent polarity, a phenomenon known as solvatochromism. rsc.orgrsc.org For example, one study on related push-pull thiophene molecules found that while the absorption spectra showed a small red shift (10-18 nm) in polar solvents, the fluorescence emission spectra exhibited a very large red shift (66-162 nm). rsc.orgrsc.org This indicates a significant increase in the dipole moment upon excitation to the charge-transfer state. rsc.orgrsc.org The change in dipole moment from the ground to the excited state was calculated to be as high as 9.0 D for a derivative with a strong donor group. rsc.orgrsc.org

The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters for designing electronic devices. For a copolymer containing a thiophene and cyanovinylene 4-nitrophenyl segment, the optical band gap was determined to be 1.70 eV. acs.org Theoretical studies based on Density Functional Theory (DFT) are often employed to predict the electronic and photophysical properties of these molecules, providing insights into their HOMO-LUMO levels, charge transport capabilities, and optical absorption, which guides the design of new materials for organic electronics. researchgate.net

Absorption and Emission Characteristics (e.g., Stokes Shift, Quantum Yield)

The photophysical properties of this compound and its derivatives are defined by intramolecular charge transfer (ICT) from the thiophene unit to the nitrophenyl group. rsc.org The absorption spectra of such D-π-A thiophene compounds typically show broad bands corresponding to π-π* and n-π* transitions. rsc.orgnih.gov For instance, a study on bis(indolyl)methanes bearing a 5'-(4''-Nitrophenyl)thiophen-2'-yl) moiety reported a maximum absorption (λmax) at 370 nm in acetonitrile. uminho.pt

The fluorescence quantum yield (Φf) is a critical parameter for optical materials. In D-π-A systems like this compound, the quantum yield is highly sensitive to the molecular structure and environment. Compounds with strong electron-withdrawing groups, such as the nitro group, often exhibit low fluorescence quantum yields due to efficient non-radiative decay processes from a low-lying n–π* excited state. uminho.pt For example, a derivative containing a nitrophenyl group showed the lowest quantum yield in a series of compounds, while a similar compound with a stronger electron-donating dimethylamino group had a higher yield. uminho.pt

The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is another important characteristic. Large Stokes shifts are often observed in polar solvents for D-π-A molecules, indicating a significant change in geometry and electronic distribution between the ground and excited states. researchgate.net In a study of related thiophene-based D-π-A compounds, Stokes shifts as large as 7921 cm⁻¹ were recorded, highlighting their potential for applications where re-absorption needs to be minimized. researchgate.net A donor-π-acceptor compound featuring a thieno[3,2-b]thiophene (B52689) linker exhibited a significant Stokes shift of 109 nm, attributed to rapid relaxation from the excited state due to strong intramolecular energy transfer. beilstein-journals.org

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|---|

| 3,3′-((5′-(4″-Nitrophenyl)thiophen-2′yl)methylene)bis(1H-indole) | Acetonitrile | 370 | - | - | Lowest in series | uminho.pt |

| DMB-TT-TPA | THF | 411 | 520 | 109 | 0.86 (solution), 0.41 (solid) | beilstein-journals.org |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile | Cyclohexane (B81311) to DMSO | Red shift of 18 nm | Red shift of 162 nm | - | - | rsc.org |

Acidochromism and Solvatochromism Phenomena

The significant change in dipole moment between the ground and excited states of D-π-A molecules like this compound makes them sensitive to their environment, leading to solvatochromism (color change with solvent polarity) and acidochromism (color change with pH). rsc.orgresearchgate.net

Solvatochromism: The absorption and emission wavelengths of these compounds often exhibit a red shift (bathochromic shift) as the polarity of the solvent increases. rsc.orgresearchgate.net This occurs because polar solvents stabilize the more polar ICT excited state to a greater extent than the ground state. nih.gov For example, a study on dipyrrolopyrazine chromophores with thiophene linkers showed a slight red shift in absorption spectra when moving to more polar solvents. rsc.org A more dramatic effect is typically seen in fluorescence spectra; one thiophene derivative showed a large emission red shift of 162 nm when the solvent was changed from nonpolar cyclohexane to polar DMSO. rsc.org This sensitivity to solvent polarity makes these compounds useful as probes for measuring the moisture content in organic solvents. researchgate.net

Acidochromism: This phenomenon involves a reversible color change upon the addition of an acid or base. nih.gov The protonation or deprotonation of specific sites on the molecule can alter the electronic distribution and the efficiency of the ICT process. researchgate.net For instance, hydrazone Schiff bases have demonstrated clear acidochromic properties, with spectral shifts attributed to the protonation of the –C=N– chromophore. researchgate.net A study of a cyclohexanone (B45756) derivative showed reversible acidochromism with a distinct color change and the appearance of a new absorption band at 514 nm after the addition of NaOH/HCl solutions. nih.gov Such behavior is critical for the development of optical pH sensors.

Electrochemical Properties (e.g., Redox Potentials, Energy Levels)

The electrochemical properties of this compound are crucial for its application in organic electronics, such as organic field-effect transistors (OFETs) and solar cells. d-nb.info These properties are typically investigated using techniques like cyclic voltammetry (CV) to determine redox potentials and estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. frontiersin.orgnih.gov

The HOMO level is associated with the electron-donating ability (oxidation potential), while the LUMO level relates to the electron-accepting ability (reduction potential). mdpi.com For D-π-A systems, the thiophene unit contributes to the HOMO level, and the nitrophenyl group influences the LUMO level. The difference between these levels determines the electrochemical band gap (Eg). frontiersin.org In a series of polymers with thiophene units, the onset oxidation potentials (Eonset) were used to calculate HOMO energy levels, which were found to be uplifted as the conjugation length of the thiophene bridge increased. frontiersin.orgnih.gov Similarly, in a study of nitrotriphenylamine-based polymers with different thiophene donors, the onset oxidation potentials ranged from 0.43 V to 0.85 V, leading to calculated band gaps between 1.34 eV and 2.34 eV. mdpi.com These tunable electronic properties are essential for designing materials with specific charge-transport characteristics. d-nb.info

| Polymer | Onset Oxidation Potential (Eonset, V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg, eV) | Reference |

|---|---|---|---|---|---|

| PNETPA | 0.43 | -4.93 | -3.59 | 1.34 | mdpi.com |

| PNMOTPA | 0.58 | -5.08 | -3.49 | 1.59 | mdpi.com |

| PNMTPA | 0.85 | -5.35 | -3.09 | 2.26 | mdpi.com |

| PNTTPA | 0.77 | -5.27 | -2.93 | 2.34 | mdpi.com |

Intramolecular Charge Transfer Mechanisms

The fundamental principle governing the properties of this compound is intramolecular charge transfer (ICT). researchgate.netunina.it Upon photoexcitation, an electron is promoted from a molecular orbital primarily located on the electron-donating thiophene moiety to an orbital centered on the electron-accepting nitrophenyl group. researchgate.netrroij.com This process creates an excited state with a significantly larger dipole moment than the ground state. rsc.org

The efficiency and nature of the ICT process can be influenced by the molecular geometry. In some D-π-A systems, a phenomenon known as twisted intramolecular charge transfer (TICT) can occur. rroij.comacs.org In the excited state, rotation around the single bond connecting the donor and acceptor groups can lead to a more stable, charge-separated state with a perpendicular geometry. rroij.com This TICT state often has distinct emission properties, sometimes leading to dual fluorescence. rroij.com The formation of a TICT state has been identified as a key process in minimizing charge recombination in dye-sensitized solar cells. acs.org Studies combining spectroscopy and quantum chemical calculations help elucidate the potential energy surfaces and structural changes that facilitate ICT and TICT mechanisms in these chromophores. researchgate.netacs.org

Development of Novel Dyes, Pigments, and Optical Sensors

The strong ICT characteristics and resulting solvatochromic and acidochromic behaviors make thiophene-based D-π-A compounds excellent candidates for novel dyes, pigments, and optical sensors. nih.govunina.itresearchgate.net Their ability to change color in response to environmental stimuli like solvent polarity, pH, or the presence of specific ions allows for the creation of "smart" materials. uminho.ptnih.gov

For example, a bis(indolyl)methane derivative containing the 4-nitrophenylthiophene moiety was synthesized and proposed as a heterocyclic probe. uminho.pt In another application, aminophenol-linked naphthoquinone chemosensors were developed for the selective colorimetric detection of Sn²⁺ ions in aqueous solutions. researchgate.net Furthermore, thiophene-azo dyes have been designed with large π-conjugated systems that exhibit excellent properties for use as pigments and fluorophores in both solution and solid-state applications. researchgate.net The synthesis of polymers incorporating these chromophores has also been explored, leading to materials with photoinduced birefringence, which is valuable for all-optical devices. acs.org

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent organic frameworks (COFs) are crystalline porous polymers with highly ordered structures, making them ideal platforms for organizing functional molecules like this compound. nih.govresearchgate.net Incorporating thiophene-based units into COFs can create materials with well-defined one-dimensional columns that are highly effective for charge and exciton (B1674681) transport. nih.gov

The synthesis of thiophene-based COFs has been achieved through the condensation of building blocks like thiophene-diboronic acids with polyfunctional linkers. nih.govmdpi.com For example, a COF created from thieno[3,2-b]thiophene-2,5-diboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) resulted in a porous material with a high surface area (1810 m²/g) and a pore size of 3 nm. mdpi.com The electron-rich nature of the thiophene units makes these p-type COFs amenable to doping with electron acceptors like tetracyanoquinodimethane (TCNQ), forming unique charge-transfer complexes within the COF architecture. nih.gov The integration of D-π-A chromophores into COFs can enhance their light-harvesting capabilities, with potential applications in photocatalysis and light-driven water splitting. researchgate.netmdpi.com

Non-Linear Optical (NLO) Properties

The significant difference in dipole moment between the ground and excited states, a direct consequence of ICT, endows D-π-A molecules like this compound with substantial non-linear optical (NLO) properties. researchgate.netresearchgate.net These materials can alter the properties of light passing through them, which is essential for applications in photonics and optoelectronics, such as frequency doubling (second-harmonic generation, SHG) and optical switching. mdpi.comresearchgate.net

Excellent NLO responses are often found in push-pull systems. researchgate.net Studies on highly polar stilbene (B7821643) and phenylethenylthiophene derivatives have demonstrated their potential as efficient materials for SHG in the solid state. rsc.org For instance, a stilbene polymorph showed an NLO activity over 32 times that of the urea (B33335) reference standard. rsc.org The second-order hyperpolarizability (γ), a key metric for third-order NLO activity, is enhanced by strong ICT and twisted molecular geometries. researchgate.net Twisted thiophene-based chromophores have been shown to produce dipole moment changes nearly twice that of untwisted systems, resulting in second hyperpolarizabilities ten times greater than similar condensed systems. researchgate.net These enhanced NLO properties make this compound and related structures promising candidates for next-generation optical devices. researchgate.net

Investigation of Biological Activities: Mechanistic Insights and Structure Activity Relationships

Anticancer Research Focus

Derivatives of 2-(4-Nitrophenyl)thiophene have emerged as a noteworthy class of compounds in the field of oncology research. Thiophene-based molecules are recognized for their ability to inhibit cancer cell proliferation through various biological pathways. The presence of the thiophene (B33073) ring is a key structural feature in many compounds with demonstrated cytotoxic effects against a range of cancer cell lines, including leukemia, ovarian, glioma, renal, and lung cancers. nih.gov

Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Arrest, Enzyme Inhibition)

The anticancer effects of this compound derivatives are attributed to several mechanisms at the cellular level. A primary mechanism is the induction of apoptosis , or programmed cell death. Certain thiophene derivatives have been shown to trigger apoptosis in various cancer cell lines, including those of the breast, prostate, and colon. For instance, studies on breast cancer MCF-7 cells revealed that related thiophene derivatives could induce apoptosis.

Another significant mechanism is cell cycle arrest . Some derivatives have the ability to halt the cell cycle at specific phases, thereby preventing the division and proliferation of cancer cells. For example, a study involving MCF-7 cells demonstrated that certain synthesized compounds were capable of arresting the cell cycle at the G2/M phase. sci-hub.se Similarly, a different study on HEGP2 liver cancer cells showed that a related nitrophenyl-containing compound induced cell cycle arrest at the G2/M phase, leading to a 50-fold increase in apoptosis. researchgate.netresearchgate.net

Enzyme inhibition is also a key aspect of the anticancer activity of these compounds. They may target and inhibit specific enzymes that are crucial for the survival and proliferation of cancer cells. The nitro group within the structure can be reduced to form reactive intermediates that interact with cellular components, contributing to the anticancer effects.

In vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a wide array of human cancer cell lines. These studies are crucial for determining the spectrum of activity and identifying the cancer types most susceptible to these compounds.

One study investigated derivatives of N-(4-nitrophenyl) thiophene-2-carbohydrazonoyl chloride and found them to be potent against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. nih.govsci-hub.senih.gov In particular, one derivative, 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole, exhibited promising activity against both HepG-2 and A-549 cell lines, with IC50 values of 4.37±0.7 µM and 8.03±0.5 µM, respectively. nih.gov

Another research effort synthesized a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones and screened them against the NCI-60 panel of human cancer cell lines. mdpi.com A standout compound from this series demonstrated high activity with a mean GI50 of 1.57 μM and showed particular sensitivity towards leukemia, colon cancer, CNS cancer, and melanoma cell lines. mdpi.com

Furthermore, a study on thiophene derivatives containing a 1,2,4-triazino[3,4-b] ekb.egekb.egthiadiazinone moiety reported significant cytotoxicity against various cancer cell lines. sci-hub.se Thiophene derivatives have also been shown to significantly reduce cell viability in breast cancer MCF-7 cells, with a reported IC50 value of approximately 15 µM.

Table 1: In vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | HepG-2 (Liver) | 4.37 ± 0.7 µM | nih.gov |

| 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | A-549 (Lung) | 8.03 ± 0.5 µM | nih.gov |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone derivative | NCI-60 Panel | Mean GI50 1.57 μM | mdpi.com |

| Thiophene derivative | MCF-7 (Breast) | ~15 µM | |

| Ethyl 5-acetyl-2-({2-[(2-chloro-4-nitrophenyl)amino]-2-oxoethyl}amino)-4-methylthiophene-3-carboxylate | NCI-60 Panel | Growth Inhibition -16.98% | techscience.com |

Structure-Activity Relationship (SAR) Analysis for Anticancer Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing the anticancer potency of this compound derivatives. These analyses have revealed that specific structural modifications can significantly enhance their cytotoxic effects.

One key finding is that the introduction of an electron-withdrawing group, such as a nitro group, at the fourth position of the phenyl ring often enhances antitumor activity. sci-hub.se Conversely, the introduction of an electron-donating group, like a methoxy (B1213986) group, on the aryl moiety has also shown to result in promising antitumor activity in certain derivatives. nih.govsci-hub.se

Further SAR analysis of thiophene-substituted thiazoles indicated that the substituent at position 4 of the thiazole (B1198619) ring influences the in vitro inhibitory activity. sci-hub.se Interestingly, a thienyl ring at this position had a greater effect than a methyl group, which in turn had a greater effect than a phenyl group. sci-hub.se

In a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivatives, the nature of the substituent at position 3 of the thiazolidinone ring was found to be crucial for the level of anticancer cytotoxicity. mdpi.com

Antimicrobial Research Focus

In addition to their anticancer potential, this compound and its derivatives have been investigated for their antimicrobial properties. The core thiophene structure is present in numerous compounds with a wide spectrum of biological activities, including antibacterial and antifungal actions. nih.gov The nitro group in these compounds can be reduced to reactive intermediates that exhibit antimicrobial effects.

Antibacterial Activity

Thiophene derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, some thiophene derivatives have shown activity against Staphylococcus aureus and Escherichia coli.

In one study, a series of thiophene derivatives were synthesized and evaluated for their antibacterial activity. One compound, in particular, emerged as an effective agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a minimum inhibitory concentration (MIC) value of 0.87 µM/ml. ijpsjournal.com Another study reported that certain 2-aryl/arylamino-4-[5-(p-nitrophenyl)-2-thienyl)]thiazoles, especially those with an arylamino substituent at the 2-position, were more active against both Gram-positive and Gram-negative bacteria. orientjchem.org

Table 2: Antibacterial Activity of this compound Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiophene derivative S1 | Staphylococcus aureus | 0.87 µM/ml | ijpsjournal.com |

| Thiophene derivative S1 | Bacillus subtilis | 0.87 µM/ml | ijpsjournal.com |

| Thiophene derivative S1 | Escherichia coli | 0.87 µM/ml | ijpsjournal.com |

| Thiophene derivative S1 | Salmonella typhi | 0.87 µM/ml | ijpsjournal.com |

| 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide | Staphylococcus aureus | 0.25 µg/mL | |

| 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide | Escherichia coli | 0.50 µg/mL |

Antifungal Activity

The potential of this compound derivatives as antifungal agents has also been explored. Thiophene-containing compounds have been tested against various fungal strains, showing promise for the development of new antifungal therapies. nih.gov

For instance, a series of 2-amino-4-(N-substituted-1H-indol-3-yl) thiophene-3-carbonitriles were synthesized, and some derivatives showed potent inhibition against Aspergillus fumigatus. ekb.egresearchgate.net Another study synthesized novel thiophene derivatives and evaluated their antifungal activity against Fusarium oxysporum and Alternaria alternata, demonstrating good activity. nih.gov

In a study focusing on highly substituted 3-indolylthiophene derivatives, the antifungal activity was evaluated against Candida albicans and Aspergillus niger. One compound showed good inhibitory activity against both fungal strains, with MIC values of 9 and 36 µ g/disk , respectively. ekb.eg

Table 3: Antifungal Activity of this compound Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| 2-(2-(naphthalene-1-yl)diazenyl)-4-(N-substituted-1H-indol-3-yl)thiophene-3-carbonitrile | Aspergillus fumigatus | 25-33 mm inhibition zone | ekb.egresearchgate.net |

| 3-Indolylthiophene derivative | Candida albicans | 9 µg/disk | ekb.eg |

| 3-Indolylthiophene derivative | Aspergillus niger | 36 µg/disk | ekb.eg |

| Thiophene-derived α-aminophosphonic acids | Fusarium oxysporum | Good activity | nih.gov |

| Thiophene-derived α-aminophosphonic acids | Alternaria alternata | Good activity | nih.gov |

Mechanistic Basis of Antimicrobial Action (e.g., Interference with Cellular Processes, Specific Molecular Targets)

The antimicrobial action of this compound and its derivatives is believed to stem from a multi-faceted mechanism involving interference with essential cellular processes and interaction with specific molecular targets. The presence of the electron-withdrawing nitro (NO₂) group on the phenyl ring is central to its biological activity. This feature makes the compound an electrophilic species, susceptible to nucleophilic attack.

One proposed mechanism involves the interaction with intracellular thiols, such as cysteine residues in enzymes or glutathione. The bactericidal and fungicidal activities of nitrothiophenes have been attributed to these nucleophilic attacks on the thiophene ring, which can lead to the inactivation of critical enzymes and disruption of cellular functions. researchgate.net For derivatives lacking a suitable leaving group, it is thought that they may act by forming stable Meisenheimer complexes with cellular nucleophiles, thereby interrupting biological pathways. researchgate.net

Specific molecular targets have also been identified for related compounds. For instance, a thiophene derivative containing the 4-nitrophenyl moiety, 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide, was found to be an effective inhibitor of CTP (cytidine triphosphate) synthase (pyrG). nih.gov This enzyme is crucial for pyrimidine (B1678525) metabolism, and its inhibition can halt bacterial growth. nih.gov Other potential mechanisms for related thiophene scaffolds include the dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR), two validated targets in antimicrobial therapy. acs.org

Furthermore, some oligo(thiophene) derivatives have been shown to exert photodynamic antibacterial activity. nsf.gov Upon exposure to visible light, these compounds can generate reactive oxygen species (ROS), which cause widespread oxidative damage to bacterial cells, leading to rapid cell death. nsf.gov The general mechanism can also involve the disruption of cell membranes, altering their permeability and integrity.

Structure-Activity Relationship (SAR) Analysis for Antimicrobial Efficacy

The structure-activity relationship (SAR) analysis of this compound derivatives reveals that antimicrobial efficacy is significantly modulated by the molecular structure, particularly the substituents on the phenyl and thiophene rings.

A primary determinant of activity is the presence of a strong electron-withdrawing group on the phenyl ring. Studies on various heterocyclic derivatives of thiophene consistently show that compounds bearing a nitro (NO₂) group, especially at the para-position of the phenyl ring, exhibit potent antimicrobial properties. nih.gov For example, in a series of pyrazolyl–thiazole derivatives of thiophene, antimicrobial activity was notably enhanced by electron-withdrawing substituents like the nitro group. nih.gov

The nature of the heterocyclic system attached to the this compound core also plays a crucial role. The lipophilicity and electronic properties of the entire molecule, influenced by these structural modifications, affect its ability to penetrate microbial cell walls and interact with its target. mdpi.com

Table 1: Influence of Structural Modifications on Antimicrobial Activity

| Compound Series | Key Structural Feature | Observed Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| Pyrazolyl–thiazole derivatives of thiophene | Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring | Significantly increased antimicrobial activity. | nih.gov |

| Thiazolidin-4-one derivatives | Presence of 2-(4-nitrophenyl) group | Compound showed high activity against tested bacterial and fungal strains. | nanobioletters.com |

| Substituted nitrothiophenes | Additional halo- and nitro-substituents (e.g., 2-chloro-3,5-dinitrothiophene) | Showed higher activity than the parent 2-nitrothiophene, highlighting the importance of the overall substitution pattern. | researchgate.net |

Antioxidant Properties and Mechanisms

Thiophene derivatives, including those with a nitrophenyl substituent, have been investigated for their antioxidant potential. The primary mechanism underlying this activity is their ability to act as free radical scavengers. They can donate an electron to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), thereby terminating damaging chain reactions. techscience.comnih.gov